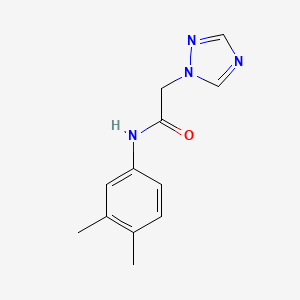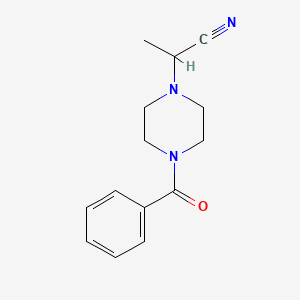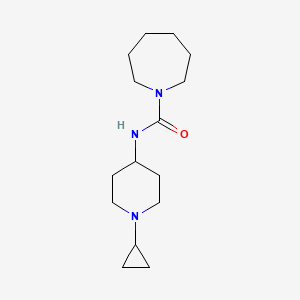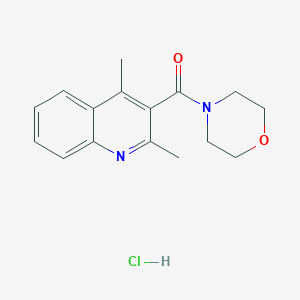![molecular formula C13H17F2NO B7565138 N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide, also known as DFE-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE-1 is a small molecule that belongs to the class of amides and is structurally similar to the well-known drug, lidocaine. The synthesis of DFE-1 is relatively simple and can be achieved through a multi-step process involving the reaction of 3,4-difluorobenzylamine with 2,2-dimethylpropionyl chloride.
作用機序
The mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide is not fully understood, but it is believed to act by blocking voltage-gated sodium channels in the nervous system. By blocking these channels, N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide can reduce the transmission of pain signals, leading to a reduction in pain. In addition to its effects on sodium channels, N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has also been shown to have effects on other ion channels, including calcium channels.
Biochemical and physiological effects:
N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory and anti-oxidant effects. N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in animal models of inflammation. N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemia-reperfusion injury in the brain.
実験室実験の利点と制限
N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in experiments. N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has also been shown to be effective in animal models of neuropathic pain, making it a useful tool for studying the mechanisms of pain. However, there are also limitations to the use of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide in experiments. The mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide is not fully understood, which can make it difficult to interpret the results of experiments. In addition, the effects of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide on ion channels can be complex, making it challenging to study the specific effects of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide on a particular channel.
将来の方向性
There are several future directions for research on N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide. One area of research is the development of more potent and selective analogs of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide. By modifying the structure of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide, it may be possible to increase its potency and selectivity for specific ion channels. Another area of research is the development of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide as a therapeutic agent for various inflammatory conditions. Further studies are needed to determine the efficacy and safety of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide in animal models of inflammation. Finally, research is needed to better understand the mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide and its effects on ion channels. By understanding the specific effects of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide on ion channels, it may be possible to develop more targeted therapies for pain and other conditions.
合成法
The synthesis of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide involves a multi-step process that starts with the reaction of 3,4-difluorobenzylamine with 2,2-dimethylpropionyl chloride in the presence of a base. The resulting intermediate is then treated with sodium borohydride to reduce the imine to an amine. The final step involves the reaction of the amine with acetyl chloride to form the desired product, N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide. The synthesis of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide is in the treatment of neuropathic pain. N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has been shown to be effective in reducing pain in animal models of neuropathic pain. In addition to its pain-relieving properties, N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory conditions.
特性
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-8(16-12(17)13(2,3)4)9-5-6-10(14)11(15)7-9/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVRUXJKTWPHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)

![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)

![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)
![2-(3-chlorophenyl)-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7565105.png)


![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)

![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
